
N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine: is a silicon-based organic compound It is characterized by the presence of both ethoxy and trimethylsilyl groups attached to a silanamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{OEt} \rightarrow \text{(CH}_3\text{)}_3\text{SiNHCH}_2\text{CH}_2\text{CH}_2\text{OEt} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic synthesis.
Surface Modification: It is used to modify surfaces, enhancing properties like hydrophobicity or adhesion.
Biology:
Biocompatible Coatings: The compound can be used to create biocompatible coatings for medical devices.
Medicine:
Drug Delivery:
Industry:
Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants, providing enhanced bonding properties.
Mecanismo De Acción
The mechanism by which N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can form strong bonds with silicon-containing surfaces, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties make it effective in modifying surfaces and enhancing adhesion.
Comparación Con Compuestos Similares
Bis(3-trimethoxysilylpropyl)amine: Similar in structure but contains methoxy groups instead of ethoxy.
3-(Trimethoxysilyl)propylamine: Lacks the ethoxy group but has similar silane functionality.
Uniqueness: N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both ethoxy and trimethylsilyl groups, which provide a combination of hydrophobic and hydrophilic properties. This dual functionality makes it particularly versatile for applications requiring surface modification and adhesion enhancement.
Propiedades
Número CAS |
920033-65-4 |
|---|---|
Fórmula molecular |
C11H29NOSi2 |
Peso molecular |
247.52 g/mol |
Nombre IUPAC |
3-ethoxy-N,N-bis(trimethylsilyl)propan-1-amine |
InChI |
InChI=1S/C11H29NOSi2/c1-8-13-11-9-10-12(14(2,3)4)15(5,6)7/h8-11H2,1-7H3 |
Clave InChI |
GSKMPXUNISMUDM-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCN([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
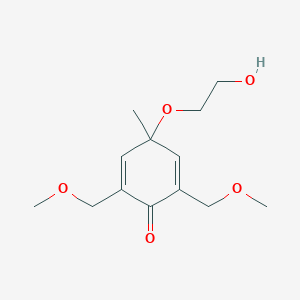
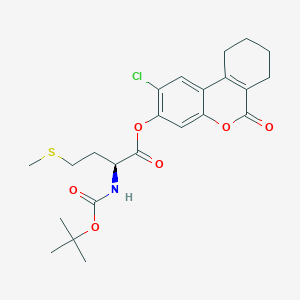

![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12619798.png)
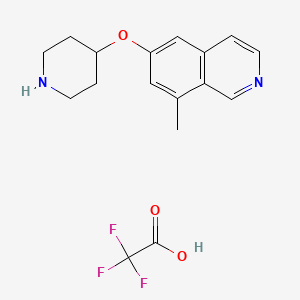
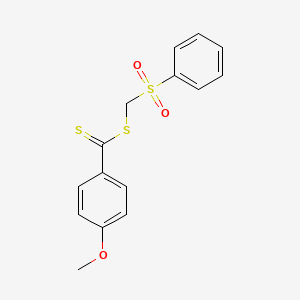


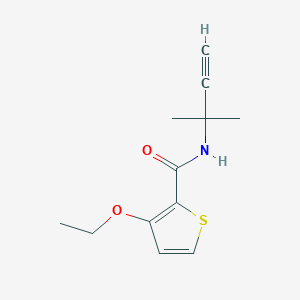
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
